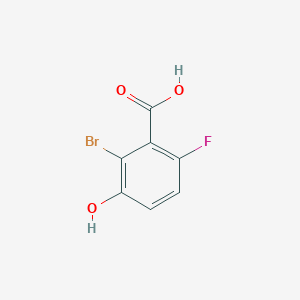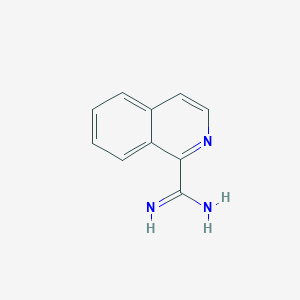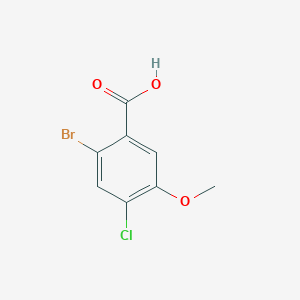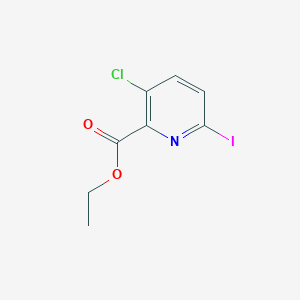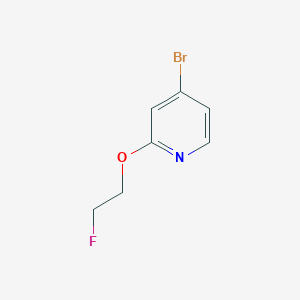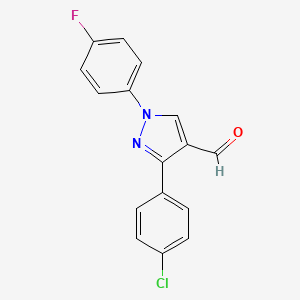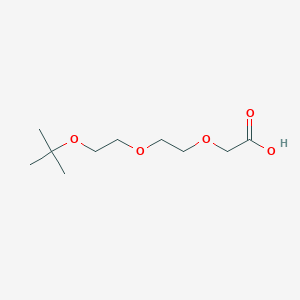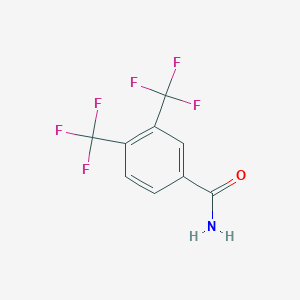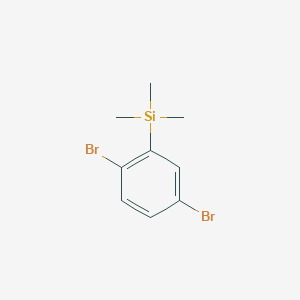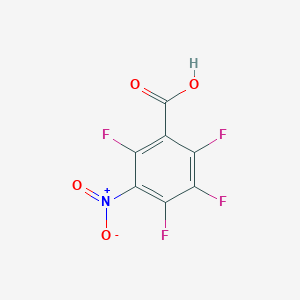![molecular formula C23H32AuClN2 B6359784 Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) CAS No. 852445-88-6](/img/structure/B6359784.png)
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) is an organometallic compound featuring a gold(I) center coordinated to a ligand derived from 1,3-bis(adamantyl)2H-imidazole. This ligand, characterized by its adamantyl groups, imparts both steric hindrance and electronic stabilization to the gold center .
Mecanismo De Acción
Target of Action
Similar compounds have been used as catalysts in various chemical reactions
Mode of Action
It’s known that gold compounds can interact with various biological targets through coordination bonds . The presence of the N-heterocyclic carbene (NHC) ligand may influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been used as catalysts in various chemical reactions, including the reduction of olefins and carbonyls, carbene transfer reactions, aziridination of olefins, and methyleneation of aldehydes .
Pharmacokinetics
As a gold compound, it’s likely to have unique pharmacokinetic properties influenced by its chemical structure .
Result of Action
Gold compounds are known to have various biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
The action of Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) can be influenced by various environmental factors. For instance, the compound is air-sensitive, suggesting that it may degrade or react in the presence of oxygen
Métodos De Preparación
The synthesis of Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) typically involves the reaction of 1,3-bis(adamantyl)imidazolium chloride with a gold(I) precursor, such as gold(I) chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under inert atmosphere conditions . The resulting product is then purified through recrystallization or chromatography . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The gold(I) center can undergo oxidation to gold(III) or reduction to metallic gold, depending on the reagents and conditions used.
Catalytic Reactions: The compound can act as a catalyst in various organic transformations, such as C-H activation and bond-forming reactions.
Common reagents used in these reactions include halides, phosphines, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents employed .
Aplicaciones Científicas De Investigación
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) can be compared with other similar compounds, such as:
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I): This compound features a different ligand, which affects its steric and electronic properties.
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I): Another similar compound with distinct ligand characteristics.
The uniqueness of Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) lies in its adamantyl groups, which provide enhanced stability and reactivity compared to other ligands .
Propiedades
IUPAC Name |
[1,3-bis(1-adamantyl)imidazol-2-ylidene]-chlorogold |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2.Au.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;;/h1-2,16-21H,3-14H2;;1H/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSPBKUNDOYDJR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CN(C4=[Au]Cl)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32AuClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
